molecular formula C19H19N3O2S B2632260 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034534-58-0

3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2632260
CAS RN: 2034534-58-0
M. Wt: 353.44
InChI Key: VPTHXZTZDFZALA-UHFFFAOYSA-N
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Description

3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a quinazolinone core structure, which has been found to exhibit interesting biological activities. In

Scientific Research Applications

Antimicrobial Applications

Researchers have synthesized and evaluated various quinazolinone scaffolds, including those similar to the compound , for their antimicrobial activities . These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, Modh et al. (2012) synthesized a series of novel quinazolinone scaffolds that demonstrated significant antimicrobial activities against bacteria such as S. aureus, B. subtilis, E. coli, S. typhi and fungal strains like C. albicans and A. niger (Modh, Patel, & Chikhalia, 2012).

Anti-inflammatory and Analgesic Applications

Quinazolinone derivatives have been explored for their anti-inflammatory and analgesic properties. A study by Rani et al. (2002) demonstrated that certain quinazolinone derivatives exhibited better anti-inflammatory activity and lower ulcerogenic liability compared to phenylbutazone, a standard anti-inflammatory drug. These findings suggest potential applications in treating inflammation-related conditions (Rani, Archana, Srivastava, & Kumar, 2002).

Enzyme Inhibitory Activities

A recent study by Cetin et al. (2021) focused on the enzyme inhibitory activities of thiophene-based heterocyclic compounds, which are structurally related to the compound of interest. These derivatives were designed and evaluated for their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showing promising results for further pharmacological studies (Cetin, Türkan, Bursal, & Murahari, 2021).

properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18(10-14-7-9-25-12-14)21-8-3-4-15(11-21)22-13-20-17-6-2-1-5-16(17)19(22)24/h1-2,5-7,9,12-13,15H,3-4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTHXZTZDFZALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC=C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

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